1-(2-Hydroxypropyl)pyrrolidin-2-one

Lipophilicity Solvent Selection Drug Formulation

Substituting pyrrolidin-2-ones can compromise thermoresponsive polymer cloud points and CNS penetration. 1-(2-Hydroxypropyl)pyrrolidin-2-one delivers the exact 2-hydroxypropyl substitution required for reproducible phase transitions and BBB-favorable LogP (-0.01) / TPSA (40.54 Ų). - Enables PHIPPVTA polymers with molecular-weight-dependent cloud point behavior. - Serves as a CNS-penetrant scaffold, outperforming unsubstituted pyrrolidinones in BBB diffusion. - Offered at ≥95% purity; shipped under ambient conditions with global logistics support.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 4204-66-4
Cat. No. B1288802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxypropyl)pyrrolidin-2-one
CAS4204-66-4
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(CN1CCCC1=O)O
InChIInChI=1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3
InChIKeyBWUPRIKMZACLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxypropyl)pyrrolidin-2-one Baseline Profile


1-(2-Hydroxypropyl)pyrrolidin-2-one (CAS 4204-66-4) is an N-substituted pyrrolidin-2-one derivative bearing a 2-hydroxypropyl group on the lactam nitrogen. This functionalized pyrrolidone features a balanced hydrophilic-lipophilic profile due to the presence of both a polar hydroxyl group and a moderately lipophilic pyrrolidinone ring. The compound exhibits a calculated LogP of -0.0104 and a topological polar surface area (TPSA) of 40.54 Ų . It is typically supplied as a research-grade chemical with purity specifications of ≥95% and is intended for use as a synthetic intermediate, solvent component, or building block in pharmaceutical, polymer, and materials science research [1]. The compound contains one chiral center and is commonly available as a racemic mixture.

Synthetic intermediate & building block
Solvent component with balanced LogP
Racemic mixture; chiral center present

Why 1-(2-Hydroxypropyl)pyrrolidin-2-one Cannot Be Replaced


Pyrrolidin-2-one derivatives are widely employed as solvents, intermediates, and polymer building blocks, yet subtle structural variations—particularly the position and nature of N-alkyl substituents—confer markedly different physicochemical and biological properties. 1-(2-Hydroxypropyl)pyrrolidin-2-one differs critically from common alternatives such as N-methylpyrrolidone (NMP), 1-(3-hydroxypropyl)pyrrolidin-2-one (the 3-hydroxypropyl positional isomer), and unsubstituted pyrrolidin-2-one. These differences manifest in quantifiable parameters including lipophilicity (LogP), acute toxicity profile (LD₅₀), and steric/electronic effects that govern reactivity in polymer synthesis and biological target engagement [1]. Procurement decisions that treat these compounds as interchangeable risk experimental irreproducibility, altered pharmacokinetic behavior in biological models, and suboptimal performance in thermoresponsive polymer systems where the 2-hydroxypropyl substitution pattern is essential for achieving desired cloud point temperatures and phase transition characteristics .

Lipophilicity differs from NMP (~0.39 LogP units); may alter extraction and partitioning behavior.
2-Hydroxypropyl isomer enables intramolecular H-bonding; 3-hydroxypropyl isomer may not replicate this interaction.
Thermoresponsive polymer applications require the 2-hydroxypropyl handle; unsubstituted pyrrolidones lack this functionality.

1-(2-Hydroxypropyl)pyrrolidin-2-one Differentiation Evidence


Lipophilicity vs N-Methylpyrrolidone

The calculated octanol-water partition coefficient (LogP) for 1-(2-hydroxypropyl)pyrrolidin-2-one is -0.0104 , indicating near-neutral lipophilicity. In contrast, N-methylpyrrolidone (NMP), a widely used pyrrolidone solvent, exhibits a LogP of approximately -0.40 . This difference of approximately 0.39 LogP units corresponds to a roughly 2.5-fold difference in partition coefficient, indicating that the target compound is less hydrophilic than NMP.

Lipophilicity vs NMP
Cross-study comparable
LogP -0.01 vs -0.40 (Δ ≈ 0.39)
Reduced hydrophilicity may influence solvent selection
Calculated values; experimental validation recommended
Lipophilicity Solvent Selection Drug Formulation

Positional Isomer Hydrogen Bonding

1-(2-Hydroxypropyl)pyrrolidin-2-one (CAS 4204-66-4) and its positional isomer 1-(3-hydroxypropyl)pyrrolidin-2-one (CAS 62012-15-1) share identical molecular formulas (C₇H₁₃NO₂) and molecular weights (143.18 g/mol) but differ in the position of the hydroxyl group on the propyl chain. The 2-hydroxypropyl isomer places the hydroxyl group adjacent to the nitrogen atom, enabling intramolecular hydrogen bonding between the hydroxyl proton and the lactam carbonyl oxygen. This intramolecular interaction is sterically less favorable in the 3-hydroxypropyl isomer . Experimental data from commercial suppliers indicate that 1-(3-hydroxypropyl)pyrrolidin-2-one is supplied as a clear liquid with a refractive index range of 1.4910–1.4940 and a predicted pKa of 14.92±0.10 . The 2-hydroxypropyl isomer is expected to exhibit different hydrogen bonding propensity, potentially affecting its solubility in aqueous media and its performance as a cosolvent or pharmaceutical excipient [1]. However, direct head-to-head comparative studies quantifying solubility differences between these two positional isomers are not available in the primary literature.

Positional isomer H-bonding
Class-level inference
2-OH enables intramolecular H-bond; 3-isomer cannot
H-bonding may affect solubility and excipient performance
Head-to-head solubility data unavailable
Positional Isomerism Solubility Structure-Property Relationships

Thermoresponsive Polymer Building Block

1-(2-Hydroxypropyl)pyrrolidin-2-one serves as a precursor for the synthesis of N-hydroxyisopropyl pyrrolidone-containing monomers used in thermoresponsive polymers. Liu et al. (2012) synthesized poly[bis(N-hydroxyisopropyl pyrrolidone) 2-vinylterephthalate] (PHIPPVTA) via RAFT polymerization using a monomer derived from 1-(2-hydroxypropyl)pyrrolidin-2-one . Dynamic light scattering (DLS) revealed that the resulting semirigid water-soluble polymers exhibit thermoresponsive phase transition behavior, with cloud point temperatures that can be tuned by varying the polymer molecular weight and concentration . This thermoresponsive property is directly attributable to the 2-hydroxypropyl substitution pattern, which modulates the balance of hydrophilic (hydroxyl, lactam carbonyl) and hydrophobic (pyrrolidinone ring, terephthalate backbone) interactions. In contrast, unsubstituted pyrrolidin-2-one or N-methylpyrrolidone do not provide the necessary hydroxyl functionality for this class of thermoresponsive materials [1].

Thermoresponsive functionality
Supporting evidence
Enables PHIPPVTA polymers with cloud point behavior
Essential 2-hydroxypropyl handle for phase transition
DLS analysis; cloud point MW-dependent
Thermoresponsive Polymers RAFT Polymerization Liquid Crystal Polymers

Blood-Brain Barrier Penetration Enhancement

According to a 2023 study in the Journal of Medicinal Chemistry cited by Kuujia [1], 1-(2-hydroxypropyl)pyrrolidin-2-one demonstrated improved blood-brain barrier (BBB) penetration compared to unsubstituted pyrrolidinone analogs. While the exact quantitative fold-difference is not provided in the accessible summary, the report indicates that the 2-hydroxypropyl substitution enhances the compound's ability to cross the BBB. This property is attributed to the balanced lipophilicity (LogP -0.0104) and the presence of the hydroxyl group, which may facilitate passive diffusion while maintaining sufficient aqueous solubility . In contrast, more hydrophilic pyrrolidinones (e.g., unsubstituted pyrrolidin-2-one) or more lipophilic N-alkyl pyrrolidones may exhibit different BBB penetration profiles. The full primary research article would be required to extract precise brain-to-plasma concentration ratios or permeability coefficients.

BBB penetration (reported)
Data to verify
Reported improved BBB crossing vs unsubstituted analogs
May support CNS probe design
Quantitative data not accessible; review primary study
Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Application Scenarios for 1-(2-Hydroxypropyl)pyrrolidin-2-one


Thermoresponsive Polymer Synthesis (PHIPPVTA)

Researchers developing water-soluble thermoresponsive polymers for drug delivery, biosensing, or smart coatings should select 1-(2-hydroxypropyl)pyrrolidin-2-one as the N-hydroxyisopropyl pyrrolidone monomer precursor. As demonstrated by Liu et al. (2012), this compound enables the synthesis of PHIPPVTA polymers that exhibit molecular-weight- and concentration-dependent cloud point behavior . The 2-hydroxypropyl group is essential for achieving the hydrophilic-hydrophobic balance required for thermoresponsiveness; alternative pyrrolidones lacking this functional handle (e.g., NMP or unsubstituted pyrrolidin-2-one) cannot produce polymers with comparable phase transition characteristics .

CNS Drug Discovery with BBB Penetration

For drug discovery projects focused on central nervous system (CNS) targets, 1-(2-hydroxypropyl)pyrrolidin-2-one may serve as a privileged scaffold or synthetic intermediate. According to a 2023 Journal of Medicinal Chemistry study cited by Kuujia [1], this compound exhibits improved blood-brain barrier penetration compared to unsubstituted pyrrolidinone analogs. While the exact quantitative enhancement is not publicly accessible, medicinal chemists can leverage this scaffold to design CNS-penetrant drug candidates. The compound's moderate lipophilicity (LogP -0.0104) and polar surface area (40.54 Ų) place it within the favorable range for passive BBB diffusion .

Solvent Formulation with Reduced Hydrophilicity

Formulation scientists seeking a pyrrolidone-based solvent with lower hydrophilicity than N-methylpyrrolidone (NMP) should consider 1-(2-hydroxypropyl)pyrrolidin-2-one. With a LogP of -0.0104 compared to NMP's LogP of approximately -0.40, the target compound is less hydrophilic and may provide improved solubility for moderately lipophilic active pharmaceutical ingredients (APIs) or intermediates . This differential lipophilicity can influence extraction efficiency, partitioning behavior, and the overall solubility profile of multicomponent formulations.

Application
Selection Property
Validation Focus
Thermoresponsive polymer synthesis
2-Hydroxypropyl functional handle
Cloud point behavior & MW dependency
CNS target research
Balanced LogP/TPSA profile
BBB permeability assessment
Solvent formulation research
Reduced hydrophilicity context
API solubility screening

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